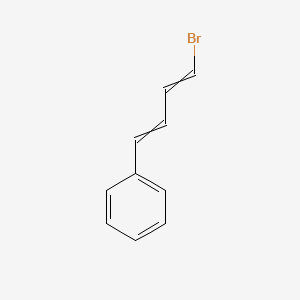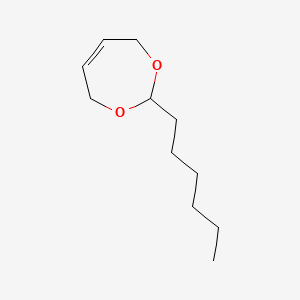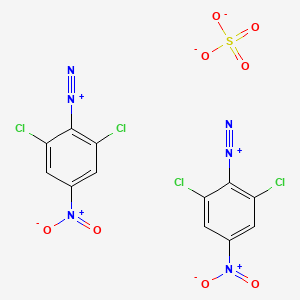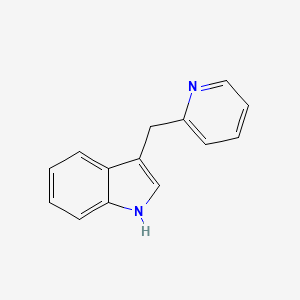
Indole, 3-(2-pyridylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(pyridin-2-ylmethyl)-1H-indole is an organic compound that features a pyridine ring attached to an indole structure via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-ylmethyl)-1H-indole typically involves the reaction of indole with pyridine-2-carbaldehyde in the presence of a base. One common method is the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include:
Catalyst: Palladium acetate
Base: Potassium carbonate
Solvent: Dimethylformamide
Temperature: 100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of 3-(pyridin-2-ylmethyl)-1H-indole may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-2-ylmethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Pyridin-2-ylmethyl ketone, pyridin-2-ylmethyl aldehyde
Reduction: Pyridin-2-ylmethyl alcohol, pyridin-2-ylmethyl amine
Substitution: Halogenated indoles, nitroindoles, sulfonated indoles
Scientific Research Applications
3-(pyridin-2-ylmethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-(pyridin-2-ylmethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(pyridin-3-ylmethyl)-1H-indole
- 3-(pyridin-4-ylmethyl)-1H-indole
- 3-(quinolin-2-ylmethyl)-1H-indole
Uniqueness
3-(pyridin-2-ylmethyl)-1H-indole is unique due to the position of the pyridine ring, which influences its electronic properties and reactivity. This positional difference can lead to variations in biological activity and chemical behavior compared to its analogs.
Properties
CAS No. |
5580-44-9 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-(pyridin-2-ylmethyl)-1H-indole |
InChI |
InChI=1S/C14H12N2/c1-2-7-14-13(6-1)11(10-16-14)9-12-5-3-4-8-15-12/h1-8,10,16H,9H2 |
InChI Key |
REMGZSGXONUDEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


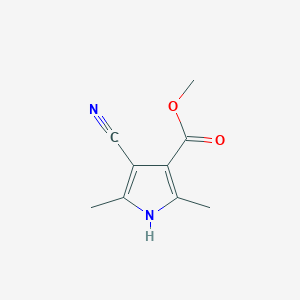
![2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy-](/img/structure/B13770284.png)
![7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13770287.png)
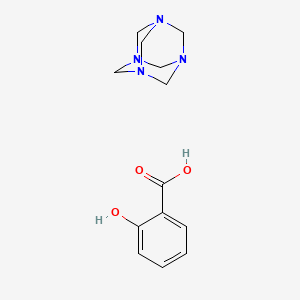

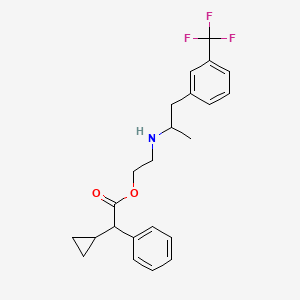
![(R)-[(2S)-1-methylaziridin-2-yl]-phenylmethanol](/img/structure/B13770305.png)
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime]](/img/structure/B13770312.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13770317.png)

![2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester](/img/structure/B13770327.png)
